Cas no 1036633-91-6 (N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide structure](https://www.kuujia.com/scimg/cas/1036633-91-6x500.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide Chemical and Physical Properties
Names and Identifiers
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- AKOS033783777
- N-(1-cyano-1-cyclopropylethyl)-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide
- Z217212362
- N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide
- 1036633-91-6
- EN300-26685974
-
- Inchi: 1S/C18H22F3N3O2/c1-3-8-26-15-7-6-13(18(19,20)21)9-14(15)23-10-16(25)24-17(2,11-22)12-4-5-12/h6-7,9,12,23H,3-5,8,10H2,1-2H3,(H,24,25)
- InChI Key: ITANECAGCUUNFJ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)NCC(NC(C#N)(C)C1CC1)=O)OCCC)(F)F
Computed Properties
- Exact Mass: 369.16641144g/mol
- Monoisotopic Mass: 369.16641144g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 542
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 74.2Ų
N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685974-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide |
1036633-91-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide
N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide: A Comprehensive Overview
N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide (CAS No. 1036633-91-6) is a synthetic compound with a complex molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is characterized by its unique combination of functional groups, including a cyano group, a cyclopropyl ring, and a trifluoromethyl substituent. These features contribute to its potential therapeutic applications and make it an intriguing subject for ongoing scientific investigation.
The chemical structure of N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide is particularly noteworthy due to its multifaceted interactions with biological systems. The presence of the cyano group and the trifluoromethyl substituent imparts significant electronic and steric effects, which can influence the compound's binding affinity and selectivity for various biological targets. Recent studies have highlighted the importance of these functional groups in modulating the pharmacological properties of similar compounds, suggesting that N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide may have promising applications in the development of novel therapeutic agents.
In the context of medicinal chemistry, N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide has been investigated for its potential as an inhibitor of specific enzymes and receptors. For instance, preliminary studies have shown that this compound exhibits selective inhibition of certain kinases, which are key enzymes involved in signal transduction pathways. This property makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders. The ability to selectively target these enzymes without affecting other critical pathways is crucial for minimizing side effects and improving therapeutic outcomes.
Moreover, the cyclopropyl ring in N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide contributes to its overall stability and bioavailability. Cyclopropyl rings are known for their unique electronic and steric properties, which can enhance the compound's resistance to metabolic degradation. This feature is particularly important in drug design, as it can lead to improved pharmacokinetic profiles and longer-lasting therapeutic effects. Recent advancements in computational chemistry have further elucidated the role of the cyclopropyl ring in enhancing the stability and efficacy of similar compounds.
The propoxy substituent in N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide also plays a crucial role in its biological activity. Propoxy groups are often used in drug design to improve solubility and permeability, which are essential for effective drug delivery. Studies have shown that the presence of this substituent can significantly enhance the compound's ability to cross biological membranes, thereby increasing its bioavailability and potency. This property is particularly relevant in the development of oral formulations and other delivery systems that require high bioavailability.
In addition to its potential therapeutic applications, N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide has been studied for its safety profile. Preclinical studies have demonstrated that this compound exhibits low toxicity and good tolerability at therapeutic doses. These findings are encouraging, as they suggest that N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide may be suitable for further clinical development. However, ongoing research is necessary to fully understand its safety profile and potential side effects in human subjects.
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide involves a series of well-defined chemical reactions that can be optimized for large-scale production. Recent advancements in synthetic chemistry have led to more efficient and cost-effective methods for synthesizing this compound, making it more accessible for pharmaceutical research and development. The ability to produce high-purity batches of N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide is crucial for ensuring consistent quality and reliability in preclinical and clinical studies.
In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide (CAS No. 1036633-91-6) is a promising compound with a unique combination of functional groups that contribute to its potential therapeutic applications. Ongoing research continues to explore its biological activity, safety profile, and synthetic methods, paving the way for its potential use in the development of novel drugs for various diseases. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes.
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